molecular formula C47H51NO14 B016692 紫杉醇-d5 CAS No. 1129540-33-5

紫杉醇-d5

货号 B016692
CAS 编号: 1129540-33-5
分子量: 858.9 g/mol
InChI 键: RCINICONZNJXQF-JQTCHTAZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of paclitaxel derivatives, including paclitaxel-d5, involves complex chemical processes. For instance, the ABC ring of paclitaxel has been synthesized using SmI2-mediated cyclization, highlighting a convergent synthetic approach to its complex structure (Fukaya et al., 2015). Additionally, the total synthesis of paclitaxel has been achieved through methods such as double Rubottom oxidation, demonstrating the chemical feasibility of synthesizing such a complex molecule (Iiyama et al., 2021).

Molecular Structure Analysis

The crystal and molecular structure of paclitaxel has been determined, providing insight into its conformational preferences and potential interactions with microtubules (Mastropaolo et al., 1995). This structural information is crucial for understanding how paclitaxel-d5 might interact with biological targets.

Chemical Reactions and Properties

The chemical reactions and properties of paclitaxel and its derivatives are complex, with studies focusing on the effects of modifications on its biological activity. For example, modifications to the D-ring of paclitaxel have been explored to understand the role of the oxetane ring in its anticancer activity (Gunatilaka et al., 1999).

Physical Properties Analysis

The physical properties of paclitaxel, such as solubility and formulation into nanoparticles for delivery, have been extensively studied. Innovations in solubilization and delivery methods aim to enhance the therapeutic potential and reduce the side effects of paclitaxel (Ooya et al., 2004).

Chemical Properties Analysis

The chemical properties of paclitaxel, including its interactions with biomolecules and its stability in biological environments, are pivotal for its efficacy as a drug. Studies on paclitaxel's interactions with lipids and other components of biological membranes offer insights into its mechanism of action and potential pathways for targeted delivery (Zhao & Feng, 2005).

科学研究应用

  1. 抗癌效果:紫杉醇-d5在人类胶质瘤细胞系上表现出抗迁移、抗侵袭和抗增殖效果,GaMg细胞对其比D-54Mg细胞更敏感(Terzis et al., 1997)。它还通过重新编程肿瘤相关巨噬细胞为M1型蛋白质组,促进抗肿瘤免疫(Wanderley et al., 2018)。与其他化合物结合,紫杉醇-d5对肺癌细胞显示协同抗癌效果,并在裸鼠异种移植模型中抑制肿瘤生长(Tan et al., 2018)

  2. 了解癌症治疗中的疼痛和耐药性:用于研究癌症患者的疼痛,并寻找避免限制紫杉醇治疗的神经毒性的方法(Polomano et al., 2001)。研究还探讨通过靶向特定基因途径或分子抑制剂来克服各种癌症类型对紫杉醇的耐药性,如乳腺癌(Cai et al., 2014)(Hou et al., 2017)

  3. 药物递送系统:正在研究用于靶向治疗和提高效果的紫杉醇新型药物递送系统,如纳米颗粒和脂质体(Zhao et al., 2010)(Xiao et al., 2009)

  4. 药物基因组学和生物标志物开发:紫杉醇代谢的药物基因组学对于个体化特定肿瘤部位的剂量至关重要(Spratlin & Sawyer, 2007)。此外,研究人员正在努力开发生物标志物,以识别从紫杉醇治疗中受益的患者(Weaver, 2014)

  5. 替代来源和代谢工程:正在努力从替代来源中提取紫杉醇-d5,并操纵代谢途径以满足社区对这种药物的需求(Sabzehzari et al., 2020)

安全和危害

Paclitaxel-d5 should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . It is not intended for human or veterinary use .

属性

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1/i8D,12D,13D,18D,19D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCINICONZNJXQF-JQTCHTAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N[C@@H](C2=CC=CC=C2)[C@H](C(=O)O[C@H]3C[C@]4([C@H]([C@H]5[C@@]([C@H](C[C@@H]6[C@]5(CO6)OC(=O)C)O)(C(=O)[C@@H](C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H51NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

858.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Paclitaxel-d5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Paclitaxel-d5
Reactant of Route 2
Reactant of Route 2
Paclitaxel-d5
Reactant of Route 3
Paclitaxel-d5
Reactant of Route 4
Reactant of Route 4
Paclitaxel-d5
Reactant of Route 5
Paclitaxel-d5
Reactant of Route 6
Paclitaxel-d5

Citations

For This Compound
57
Citations
NB Andriguetti, RZ Hahn, LF Lizot, S Raymundo… - Clinical …, 2018 - Elsevier
Background Paclitaxel (PCT) is a chemotherapeutic drug widely used for the treatment of several types of tumors, and its use is associated with severe adverse events, mainly …
Number of citations: 17 www.sciencedirect.com
A Saito, N Kimura, Y Kaneda, H Ohzawa, H Miyato… - 2021 - researchsquare.com
… of methanol and 20 µL of internal standard reagent IS (Paclitaxel-d5, 1 µg/mL-MeOH) had … Tissue samples (10 mg), to which 20 µL of internal standard reagent (Paclitaxel-d5, 1 µg/mL-…
Number of citations: 3 www.researchsquare.com
P Li, BJ Albrecht, X Yan, M Gao… - … in mass spectrometry, 2013 - Wiley Online Library
… standard, paclitaxel-d5 (benzoylamino), was purchased from Toronto Research Chemicals Inc. (Toronto, Canada). The chemical structures of paclitaxel and paclitaxel-d5 are shown in …
D Luethi, MC Hoener, S Krähenbühl, ME Liechti… - Biochemical …, 2019 - Elsevier
… were extracted with 150 µL IS solution containing chlorzoxazone-d3, efavirenz-d5, LSD-d3, flurbiprofen-d3, metoprolol-d6, midazolam-d6, OH-LSD-d10, omeprazole-d3, paclitaxel-d5, …
Number of citations: 43 www.sciencedirect.com
HC Oh, DW Seo, SH Kim, B Min, J Kim - Digestive diseases and sciences, 2014 - Springer
… The MRM transition is 876.3/308.1 amu for paclitaxel and 881.3/313.1 amu for paclitaxel-d5 (internal standard). A linear calibration curve was plotted in the concentration range of 0.1–…
Number of citations: 22 link.springer.com
JY Cheon, EJ Choi, HJ Lee, HR Koo - 한국분석과학회 학술대회, 2023 - dbpia.co.kr
… Paclitaxel-d5 was used as an internal standard. The mobile phase used to quantify Paclitaxel in human plasma consisted of 0.1% formic acid in water (A) and 0.1% formic acid in …
Number of citations: 0 www.dbpia.co.kr
S Malhi, N Stesco, S Alrushaid, TM Lakowski… - … of Chromatography B, 2017 - Elsevier
… Using DUIS (ESI-APCI) ionization, higher precursor ions for paclitaxel and paclitaxel-D5 were found in the positive-ion mode, whereas reparixin precursor ions were higher in the …
Number of citations: 4 www.sciencedirect.com
L Morosi, P Spinelli, M Zucchetti, F Pretto, A Carrà… - PLoS …, 2013 - journals.plos.org
A sensitive, simple and reproducible protocol for nanoparticle-assisted laser desorption/ionization mass spectrometry imaging technique is described. The use of commercially available …
Number of citations: 63 journals.plos.org
S Giordano, M Zucchetti, A Decio, M Cesca… - Scientific reports, 2016 - nature.com
The penetration of anticancer drugs in solid tumors is important to ensure the therapeutic effect, so methods are needed to understand drug distribution in different parts of the tumor. …
Number of citations: 68 www.nature.com
TK Bergmann, AM Filppula… - British Journal of …, 2016 - Wiley Online Library
… After incubation, samples were taken at different time points by moving the incubation mixture to a stop solution (acetonitrile containing paclitaxel-d5 and HCOOH). Pseudo-first-order …
Number of citations: 20 bpspubs.onlinelibrary.wiley.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。